molecular formula C22H21FN4O4S2 B2763810 N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 958717-49-2

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2763810
CAS RN: 958717-49-2
M. Wt: 488.55
InChI Key: JIBGGRFUEDQKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It contains a pyrazole ring bound to a phenyl group, which is a common structure in phenylpyrazoles .

Scientific Research Applications

Kinase Inhibitor Research

Research has identified compounds with similar structures to N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide as potent inhibitors of specific kinases, which are crucial for cancer therapy. For instance, studies have found that certain fluoro-substituted pyrazolines and pyrazoles exhibit significant kinase inhibitory activity, potentially offering pathways for the development of novel cancer therapeutic agents (Hayakawa et al., 2007).

Anticancer Activity

Several fluorinated compounds, including those related to the specified chemical structure, have shown promising anticancer activity. This includes the synthesis and evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, which demonstrated effective antimicrobial activity and cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Desai et al., 2016).

Antimicrobial Research

Compounds with structural similarities to the specified chemical have also been evaluated for their antimicrobial properties. Research into novel fluoro substituted benzo[b]pyran compounds, for example, has shown significant anti-lung cancer activity, indicating the broad potential of these compounds beyond just antimicrobial effects to include applications in cancer treatment (Hammam et al., 2005).

Neurodegenerative Disorder Research

The exploration of fluorophenyl compounds in the context of neurodegenerative disorders has also been documented. Specifically, studies involving the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors indicate the potential use of these compounds in imaging and therapeutic strategies for neurodegenerative diseases (Fookes et al., 2008).

Anti-Inflammatory and Analgesic Research

The anti-inflammatory and analgesic properties of fluorophenyl derivatives have been a subject of interest as well. Research on the synthesis and characterization of various quinazolinone derivatives, including those with fluorophenyl groups, has shown potential anti-inflammatory and analgesic activity, further broadening the scope of therapeutic applications for these compounds (Farag et al., 2012).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4S2/c23-16-5-7-17(8-6-16)27-21(19-13-32(29)14-20(19)25-27)24-22(28)15-3-9-18(10-4-15)33(30,31)26-11-1-2-12-26/h3-10H,1-2,11-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBGGRFUEDQKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide

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